molecular formula C18H15F2N3O3 B2603887 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide CAS No. 1207051-43-1

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide

Cat. No.: B2603887
CAS No.: 1207051-43-1
M. Wt: 359.333
InChI Key: WJGBJPNDNYHHMK-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide: is a heterocyclic organic compound featuring interconnected isoxazole, phenyl, and pyridine rings. This compound is of interest due to its potential as an inhibitor of Kinesin Spindle Protein (KSP), which plays a crucial role in cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 5-(2,4-difluorophenyl)isoxazole.

    Introduction of the Methyl Group: The isoxazole derivative is then reacted with formaldehyde and a suitable catalyst to introduce the methyl group at the 3-position, forming 5-(2,4-difluorophenyl)isoxazol-3-yl)methanol.

    Coupling with Nicotinic Acid Derivative: The final step involves coupling the isoxazole derivative with 2-ethoxynicotinic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of Kinesin Spindle Protein (KSP), which is important in cell division.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cell division.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide involves its interaction with Kinesin Spindle Protein (KSP). By inhibiting KSP, the compound disrupts the proper formation of the mitotic spindle, thereby preventing cell division. This makes it a potential candidate for anti-cancer therapies, as it can selectively target rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
  • (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide
  • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide

Uniqueness

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide is unique due to its specific combination of isoxazole, phenyl, and pyridine rings, which confer distinct chemical and biological properties. Its ability to inhibit Kinesin Spindle Protein (KSP) sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3/c1-2-25-18-14(4-3-7-21-18)17(24)22-10-12-9-16(26-23-12)13-6-5-11(19)8-15(13)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGBJPNDNYHHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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